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molecular formula C9H14Br2O2 B8530462 5,6-Dibromo-2,2-dimethylhexahydro-2H-1,3-benzodioxole CAS No. 92241-44-6

5,6-Dibromo-2,2-dimethylhexahydro-2H-1,3-benzodioxole

Cat. No. B8530462
M. Wt: 314.01 g/mol
InChI Key: FSDZHKZIOMAKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658459B2

Procedure details

The compound obtained in Step (11) was placed in a reaction vessel, and air in the vessel was replaced with nitrogen. After that, the compound was dissolved in dehydrated toluene (116 ml). Distilled DBU (6.0 ml, 40.1 mmol) was added to the solution, and the mixture was refluxed for 6 hours. After the reaction product had been filtrated, sodium hydrogen carbonate was added to the filtrate, and the organic layer was dried over magnesium sulfate, whereby 2,2-dimethyl-3a,7a-dihydrobenzo[1.3]dioxol was obtained. The compound was used in the next reaction without being further purified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
116 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH:12](Br)[CH2:11][CH:5]2[O:6][C:7]([CH3:10])([CH3:9])[O:8][CH:4]2[CH2:3]1.C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1>[CH3:9][C:7]1([CH3:10])[O:6][CH:5]2[CH:11]=[CH:12][CH:2]=[CH:3][CH:4]2[O:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CC2C(OC(O2)(C)C)CC1Br
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
116 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
After the reaction product had been filtrated
ADDITION
Type
ADDITION
Details
sodium hydrogen carbonate was added to the filtrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2C(O1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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